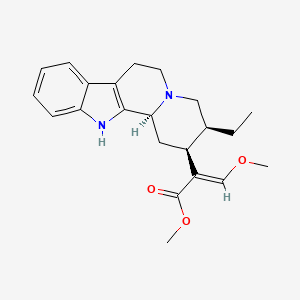

Corynantheidine

Übersicht

Beschreibung

Diese Verbindung gehört zur Corynanthein-Familie von Alkaloiden, die für ihre komplexen Strukturen und ihr erhebliches therapeutisches Potenzial bekannt sind . Corynanrheidin hat aufgrund seiner einzigartigen pharmakologischen Eigenschaften, insbesondere seiner Wechselwirkung mit Opioidrezeptoren, Interesse geweckt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Corynanrheidin kann durch verschiedene Methoden synthetisiert werden. Ein bemerkenswerter Ansatz beinhaltet die Verwendung von gentechnisch veränderten Saccharomyces cerevisiae-Stämmen zur Produktion des universellen Vorläufers Strictosidin, das dann durch eine Reihe von enzymatischen Reaktionen in Corynanrheidin umgewandelt wird . Eine weitere Methode beinhaltet die asymmetrische katalytische Plattform, die von Karl A. Scheidts Team entwickelt wurde und eine schnelle Synthese von Corynanthein-artigen Alkaloiden, einschließlich Corynanrheidin, ermöglicht .

Industrielle Produktionsverfahren: Die industrielle Produktion von Corynanrheidin steckt noch in den Kinderschuhen. Das mikrobielle Produktionsverfahren unter Verwendung von gentechnisch veränderten Hefestämmen ist vielversprechend für die skalierbare Produktion . Dieses Verfahren nutzt die Stoffwechselwege von Hefe, um hohe Ausbeuten des gewünschten Alkaloids zu erzielen.

Chemische Reaktionsanalyse

Arten von Reaktionen: Corynanrheidin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend, um die Struktur der Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern .

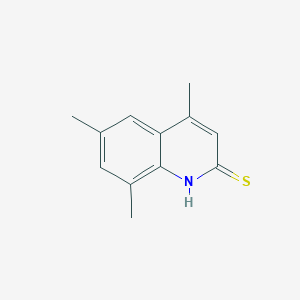

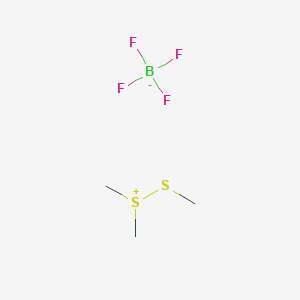

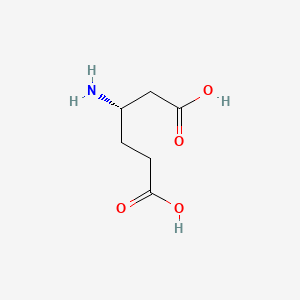

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von Corynanrheidin verwendet werden, umfassen halogenierte Tryptamine, die den Hefestämmen zugeführt werden, um Analoga des Alkaloids zu produzieren . Andere Reagenzien umfassen Ammonium Acetatpuffer und Acetonitril, die in den bioanalytischen Methoden zur Quantifizierung von Corynanrheidin verwendet werden .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit Corynanrheidin gebildet werden, umfassen verschiedene Analoga mit modifizierten pharmakologischen Eigenschaften. Diese Analoga sind aufgrund ihrer potenziellen therapeutischen Anwendungen von großem Interesse .

Wissenschaftliche Forschungsanwendungen

Corynanrheidin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Modellverbindung für die Untersuchung der Synthese und Modifikation komplexer Alkaloide verwendet . In der Biologie und Medizin wird Corynanrheidin auf seine Wechselwirkung mit Opioidrezeptoren und sein Potenzial als funktioneller Opioid-Antagonist untersucht . Darüber hinaus wurde es auf seine antiplasmodischen Aktivitäten untersucht, was es zu einem Kandidaten für die Entwicklung von Antimalariamitteln macht .

Wirkmechanismus

Corynanrheidin entfaltet seine Wirkung hauptsächlich durch seine Wechselwirkung mit Opioidrezeptoren. Es wirkt als μ-Opioidrezeptor-Agonist und δ-Opioidrezeptor-Antagonist . Diese Doppelfunktion ist bedeutsam, da sie starke analgetische Wirkungen bietet, während die mit Opioidkonsum verbundenen Nebenwirkungen wie Atemdepression und Verstopfung minimiert werden . Die Verbindung rekrutiert nicht β-Arrestin-2, das mit vielen Opioid-Nebenwirkungen verbunden ist .

Analyse Chemischer Reaktionen

Types of Reactions: Corynanrheidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of corynanrheidine include halogenated tryptamines, which are fed to the yeast strains to produce analogs of the alkaloid . Other reagents include ammonium acetate buffer and acetonitrile, which are used in the bioanalytical methods for quantifying corynanrheidine .

Major Products Formed: The major products formed from the reactions involving corynanrheidine include various analogs with modified pharmacological properties. These analogs are of significant interest for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Corynanrheidine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and modification of complex alkaloids . In biology and medicine, corynanrheidine is studied for its interaction with opioid receptors and its potential as a functional opioid antagonist . Additionally, it has been investigated for its antiplasmodial activities, making it a candidate for antimalarial drug development .

Wirkmechanismus

Corynanrheidine exerts its effects primarily through its interaction with opioid receptors. It acts as a mu-opioid receptor agonist and a delta-opioid receptor antagonist . This dual action is significant because it provides potent analgesic effects while minimizing the side effects commonly associated with opioid use, such as respiratory depression and constipation . The compound does not recruit β-arrestin-2, which is associated with many opioid side effects .

Vergleich Mit ähnlichen Verbindungen

Corynanrheidin ähnelt anderen Alkaloiden, die in den Gattungen Corynanthe und Rauvolfia vorkommen, wie z. B. Corynanthin, Yohimbin und Rauwolscin . Es ist einzigartig in seiner Doppelfunktion an Opioidrezeptoren und seiner fehlenden Rekrutierung von β-Arrestin-2 . Dies macht es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Schmerzmittel mit weniger Nebenwirkungen.

Liste ähnlicher Verbindungen:- Corynanthin

- Yohimbin

- Rauwolscin

- Ajmalicin

Die einzigartigen Eigenschaften von Corynanrheidin und seine breite Palette von Anwendungen machen es zu einer Verbindung von großem Interesse in der wissenschaftlichen Forschung und potenziellen therapeutischen Entwicklung.

Eigenschaften

IUPAC Name |

methyl (E)-2-[(2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13+/t14-,17+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLUOJBSAYAYEM-QALMDFCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801106946 | |

| Record name | Methyl (αE,2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydro-α-(methoxymethylene)indolo[2,3-a]quinolizine-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801106946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23407-35-4 | |

| Record name | Methyl (αE,2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydro-α-(methoxymethylene)indolo[2,3-a]quinolizine-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23407-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corynantheidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023407354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (αE,2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydro-α-(methoxymethylene)indolo[2,3-a]quinolizine-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801106946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORYNANTHEIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMP2RF3L41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B1225004.png)

![6-[1-oxo-2-[[4-(phenylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1225006.png)

![2-(2-chlorophenyl)-N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-4-quinolinecarboxamide](/img/structure/B1225011.png)

![[2-[(3,5-Dichloropyridin-2-yl)amino]-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B1225013.png)

![[4-(4-bromo-2-chlorophenyl)sulfonyl-1-piperazinyl]-(2-sulfanylidene-1H-pyridin-3-yl)methanone](/img/structure/B1225014.png)

![1-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl]-3-[oxo(thiophen-2-yl)methyl]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one](/img/structure/B1225022.png)

![2-[[(4-fluoro-2-nitroanilino)-sulfanylidenemethyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B1225026.png)

![[2-(3-Chlorophenyl)-4-quinolinyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1225027.png)

![N-(5-chloro-2-pyridinyl)-2-[(1-phenyl-5-tetrazolyl)thio]propanamide](/img/structure/B1225029.png)